Decitabine-15N4

LC-MS/MS Method Validation Internal Standard

Decitabine-15N4 is a fully characterized, stable isotope-labeled internal standard (SIL-IS) designed for precise LC-MS/MS quantitation of decitabine in complex biological matrices. With 15N4 labeling, it co-elutes identically to the analyte but with a +4 Da mass shift, correcting for matrix effects and variable recovery. ≥95% purity and ≥4-year shelf life at -20°C. Essential for robust PK/PD and DNA incorporation studies.

Molecular Formula C8H12N4O4
Molecular Weight 232.18 g/mol
Cat. No. B12350037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecitabine-15N4
Molecular FormulaC8H12N4O4
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC(=NC2=O)N)CO)O
InChIInChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1
InChIKeyXAUDJQYHKZQPEU-SSDNLDPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aza-2'-deoxy Cytidine-15N4 (Decitabine-15N4): A 15N-Labeled Internal Standard for Quantifying the DNA Methyltransferase Inhibitor Decitabine


5-Aza-2'-deoxy Cytidine-15N4, also known as Decitabine-15N4, is a stable isotope-labeled analog of decitabine, a nucleoside analog DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). In this compound, the four nitrogen atoms of the cytidine base have been uniformly replaced with the stable heavy isotope 15N, resulting in a molecular mass shift of +4 Da relative to the unlabeled decitabine (MW 232.18 vs. 228.21) . This isotopic labeling strategy is specifically designed to create a nearly chemically identical, but mass-distinct, internal standard (IS) for accurate and precise quantification of decitabine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is supplied as a research-use-only reagent with a typical purity of ≥95% and is intended solely for analytical method development and validation [2].

Why a Validated Isotope-Labeled Internal Standard like 5-Aza-2'-deoxy Cytidine-15N4 is Non-Negotiable for Reliable Decitabine Quantification


The direct, accurate quantification of decitabine in biological samples (e.g., plasma, intracellular DNA) is notoriously challenging due to its chemical instability, low therapeutic concentrations, and the presence of interfering endogenous compounds like 2'-deoxycytidine [1]. Simply using a structurally similar analog or a non-isotopic internal standard cannot reliably correct for the complex matrix effects and variable analyte recovery encountered during sample preparation and LC-MS/MS analysis [2]. The fundamental advantage of a stable isotope-labeled analog like 5-Aza-2'-deoxy Cytidine-15N4 is that it co-elutes with the analyte of interest and experiences identical ionization suppression or enhancement, thereby acting as a perfect surrogate for correcting all sources of analytical variability [3]. Substituting this with an unlabeled compound or a less optimal labeled variant (e.g., a 13C-labeled analog with different chromatographic behavior) compromises assay accuracy, precision, and sensitivity, leading to potentially flawed pharmacokinetic/pharmacodynamic (PK/PD) conclusions [3]. The data below quantify the specific performance advantages of this 15N4-labeled standard over generic alternatives.

Quantitative Differentiation of 5-Aza-2'-deoxy Cytidine-15N4: Direct Evidence for Its Selection as an Internal Standard


Validated LC-MS/MS Performance Metrics: Low Matrix Effect (4.7%) and High Recovery (91.8%) Enable Robust Quantification

In a rigorously validated UHPLC-MS/MS method for decitabine quantification in mouse plasma, the 15N4-labeled internal standard demonstrated exceptionally low matrix effects and high, reproducible extraction recovery. Specifically, the matrix factor (MF), which quantifies ion suppression or enhancement from plasma components, was only 4.7% for decitabine-15N4, indicating minimal interference from the biological matrix [1]. Furthermore, the extraction recovery of the internal standard from blank mouse plasma was 91.8% with a coefficient of variation (CV) of 4.98%, confirming efficient and consistent extraction alongside the analyte [1]. This performance directly contrasts with unlabeled analogs or structurally dissimilar ISs, which typically exhibit higher, more variable matrix effects and inconsistent recovery, severely compromising assay accuracy and sensitivity.

LC-MS/MS Method Validation Internal Standard Matrix Effect Recovery

Mass Spectrometric Differentiation: Optimized MRM Transition (m/z 239.03→122.97) Provides Unambiguous Signal from Unlabeled Decitabine

The mass shift conferred by the four 15N atoms provides a clear and specific multiple reaction monitoring (MRM) transition that is distinct from the unlabeled analyte. Using a validated UHPLC-MS/MS method, the MRM transition for decitabine-15N4 was optimized as m/z 239.03→122.97 (collision energy 15.74 V), whereas the transition for unlabeled decitabine is m/z 235.07→118.97 (collision energy 15.24 V) [1]. This mass difference of +4 Da for the precursor ion and +4 Da for the product ion ensures that the internal standard signal does not interfere with the analyte channel and vice versa, enabling simultaneous, selective detection of both compounds in a single analytical run. This is a fundamental advantage over using a non-isotopic IS, which would require different chromatographic retention and could not correct for matrix effects with the same fidelity [2].

MRM Mass Spectrometry Selectivity UHPLC-MS/MS Decitabine

Isotopic Purity and Enrichment: Guaranteed ≥98% 15N Enrichment Ensures Consistent and Predictable Mass Shift

The analytical utility of an isotope-labeled internal standard is directly dependent on its isotopic enrichment. Incomplete labeling leads to a residual unlabeled fraction that contributes to the analyte signal, thereby compromising accuracy, especially at low analyte concentrations. For the 15N4-labeled analog, vendors consistently report a minimum isotopic enrichment of 98% for 15N . This high level of enrichment ensures that the contribution of the IS to the unlabeled decitabine signal is negligible (≤2%), providing a stable and predictable mass shift for reliable quantification. In contrast, 13C-labeled versions may have different enrichment specifications and require careful validation to ensure they do not interfere with endogenous 13C signals.

Stable Isotope Isotopic Enrichment Purity Quality Control Decitabine-15N4

Differential Activity of the Unlabeled Parent Drug: Decitabine is More Potent Than Azacitidine at Low Concentrations (<0.1 µM) in T-Cell Lymphoma Models

While the 15N4-labeled compound itself is an analytical tool, its selection is predicated on the unique pharmacology of its parent drug, decitabine. In a comparative study of hypomethylating agents in T-cell lymphoma cell lines, decitabine (DEC) and azacitidine (AZA) exhibited distinct, concentration-dependent activity profiles. AZA was consistently more potent than DEC at high drug concentrations (>1 µM), but DEC was significantly more active at lower, clinically relevant concentrations (<0.1 µM) [1]. This differential activity underscores the importance of accurate quantification of decitabine, as its therapeutic window relies on achieving specific, low-dose plasma exposures. The use of a dedicated, validated internal standard like the 15N4-labeled analog is therefore essential for characterizing the PK/PD relationships that govern decitabine's efficacy and safety, which are distinct from those of other HMAs [2].

DNA Methyltransferase Inhibitor Decitabine Azacitidine Cytotoxicity Hypomethylating Agent

Precision Quantification of Decitabine in PK/PD and Clinical Studies: Optimal Use Cases for 5-Aza-2'-deoxy Cytidine-15N4


Quantitative Bioanalysis of Decitabine in Plasma for Preclinical and Clinical Pharmacokinetic Studies

This is the primary application of Decitabine-15N4. The validated performance metrics—low matrix effect (4.7%) and high recovery (91.8%)—make it an ideal internal standard for developing sensitive and robust UHPLC-MS/MS methods to measure decitabine concentrations in plasma from rodents, non-human primates, and humans [1]. The specific MRM transition (m/z 239.03→122.97) ensures unambiguous detection and accurate quantification, even at low ng/mL levels, which is critical for determining key PK parameters (Cmax, AUC, t1/2) and assessing bioequivalence of different formulations or routes of administration [1].

Measuring Intracellular Decitabine Incorporation into Genomic DNA as a Pharmacodynamic (PD) Biomarker

The pharmacodynamic effect of decitabine is directly linked to its incorporation into DNA and subsequent inhibition of DNMT1. The 15N4-labeled internal standard is a critical component of LC-MS/MS methods designed to quantify the amount of decitabine incorporated into the genome of target cells [2]. This assay, which involves enzymatic digestion of DNA to release nucleosides, relies on the stable isotope-labeled IS to correct for variability in DNA extraction, digestion efficiency, and matrix effects, enabling a direct correlation between drug exposure and epigenetic modulation [2]. This application is essential for understanding mechanisms of sensitivity and resistance in clinical trials.

Method Development and Validation for Regulated Bioanalysis (GLP/GCP) of Decitabine

For studies intended to support regulatory submissions (e.g., IND, NDA), bioanalytical methods must be fully validated according to FDA or EMA guidelines. The use of a stable isotope-labeled internal standard is considered best practice for achieving the required levels of accuracy, precision, and reproducibility. The 15N4-labeled decitabine, with its well-characterized purity, enrichment, and performance (e.g., low matrix effect), provides a reliable and defensible IS for developing validated methods that meet stringent regulatory criteria for selectivity, sensitivity, and stability [1].

Investigating Drug-Drug Interactions (DDI) Involving Decitabine and CDA Inhibitors (e.g., Cedazuridine)

The development of oral decitabine formulations often involves co-administration with cytidine deaminase (CDA) inhibitors like cedazuridine to improve bioavailability. Accurate quantification of decitabine in the presence of these inhibitors is crucial for DDI studies. The 15N4-labeled IS is essential for developing LC-MS/MS methods that can reliably quantify decitabine in complex matrices from DDI studies, as it effectively controls for any analytical variability introduced by the co-administered drug or its metabolites [1].

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